molecular formula C19H27N5O4S B2682511 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 893912-25-9

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2682511
CAS No.: 893912-25-9
M. Wt: 421.52
InChI Key: JBOPRWCQCFUVOX-UHFFFAOYSA-N
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Description

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a diazino-pyrimidine core, a cyclohexyl group, and a methoxyethyl acetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino-pyrimidine ring system.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions.

    Formation of the Methoxyethyl Acetamide Moiety: This involves the reaction of the intermediate compound with 2-methoxyethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Alcohols: From reduction reactions

    Substituted Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s structural properties can be utilized in the design of novel materials with specific functionalities.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-ethoxyethyl)acetamide
  • **2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)propionamide

Uniqueness

The uniqueness of 2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-23-16-14(18(26)24(2)19(23)27)17(29-11-13(25)20-9-10-28-3)22-15(21-16)12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOPRWCQCFUVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NCCOC)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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